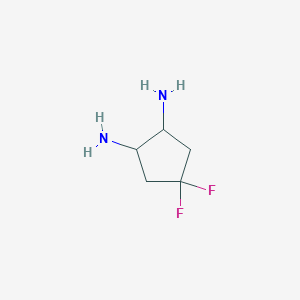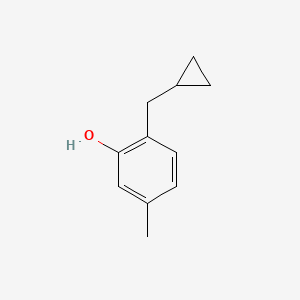
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The methoxy group and the pyridine ring can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and coupled products with extended carbon chains or aromatic systems .
Applications De Recherche Scientifique
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonyl chloride group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the methoxy and sulfonyl chloride groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methoxy group.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Features a carboxaldehyde group instead of a sulfonyl chloride group.
Uniqueness
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, trifluoromethyl group, and sulfonyl chloride group allows for a wide range of chemical transformations and applications that are not possible with simpler pyridine derivatives .
Propriétés
Formule moléculaire |
C7H5ClF3NO3S |
|---|---|
Poids moléculaire |
275.63 g/mol |
Nom IUPAC |
6-methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-2-4(7(9,10)11)3-6(12-5)16(8,13)14/h2-3H,1H3 |
Clé InChI |
UKJNBNLTXVITDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















